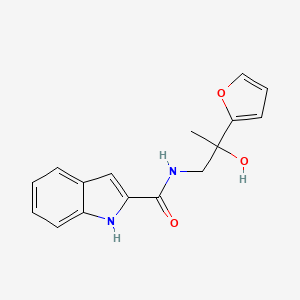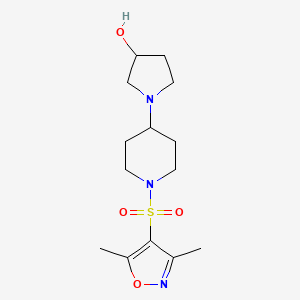![molecular formula C20H22N2O4S B2397440 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 278782-73-3](/img/structure/B2397440.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 2000s as a recreational drug. However, BZP has also been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
BZP acts as a partial agonist at the serotonin and dopamine receptors in the brain, which results in the release of these neurotransmitters. This leads to an increase in mood, energy, and cognitive function. BZP also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle twitching. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
実験室実験の利点と制限
BZP has several advantages for lab experiments, such as its low cost, easy availability, and well-defined mechanism of action. However, its recreational use and potential for abuse make it a controversial compound to study. Additionally, the lack of standardized dosing and administration protocols makes it difficult to compare results across studies.
将来の方向性
There are several potential future directions for BZP research. One area of interest is the development of BZP analogs with improved therapeutic properties and reduced side effects. Another area is the investigation of BZP's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, BZP's potential as a cognitive enhancer and its effects on memory and learning could be further explored. Finally, the use of BZP as a tool in neuroscience research, such as in the study of neurotransmitter release and synaptic plasticity, could also be investigated.
Conclusion:
In conclusion, BZP is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. However, its recreational use and potential for abuse make it a controversial compound to study. Further research is needed to fully understand the potential benefits and limitations of BZP as a therapeutic agent.
合成法
BZP can be synthesized through a multi-step process that involves the reaction of piperazine with benzaldehyde and subsequent sulfonation and Wittig reaction with phenylacetaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
BZP has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, BZP has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. In neurology, BZP has been investigated as a potential treatment for Parkinson's disease due to its ability to increase dopamine release. In oncology, BZP has been studied for its anti-tumor properties and its ability to sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLVPMFKHTYBS-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
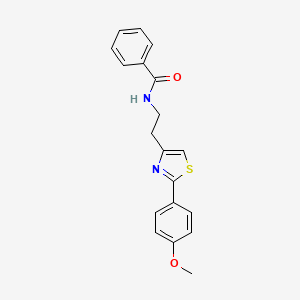


![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
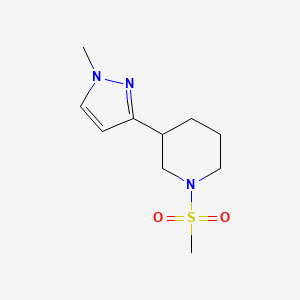
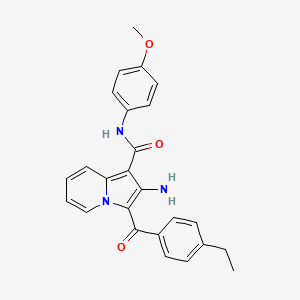
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

